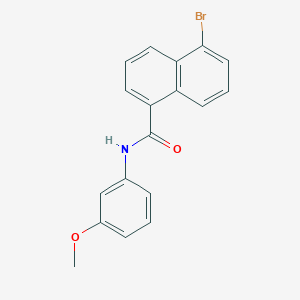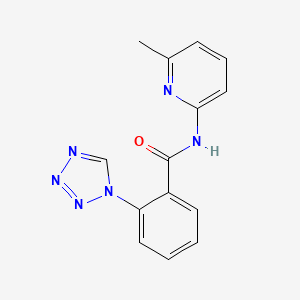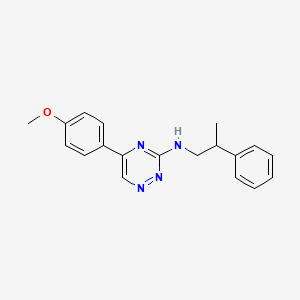![molecular formula C21H14BrN3O5 B6090939 N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)
N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. This compound is also known as BFA-1 and is a potent inhibitor of protein trafficking and secretion.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide involves the inhibition of protein trafficking and secretion. This compound binds to a protein called ADP-ribosylation factor 1 (ARF1), which is responsible for the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus. By inhibiting the function of ARF1, BFA-1 disrupts the transport of proteins, leading to the accumulation of proteins in the ER and the inhibition of their secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the function of ARF1. BFA-1 has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide in lab experiments is its potent inhibitory activity against protein trafficking and secretion. This compound can be used to study the function of ARF1 and its role in protein transport. However, the use of BFA-1 in lab experiments is limited by its toxicity and potential side effects on cells.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide. One area of research is the development of more potent and selective inhibitors of ARF1. Another area of research is the investigation of the potential applications of BFA-1 in the treatment of other diseases, such as viral infections. Furthermore, the use of BFA-1 as a tool in studying protein trafficking and secretion in cells is an area of ongoing research.
Synthesemethoden
The synthesis of N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide involves the reaction of 3-bromophenyl isocyanate with 5-(2-methoxy-4-nitrophenyl)-2-furan carboxaldehyde in the presence of acrylonitrile and a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BFA-1 is in the field of medicinal chemistry, where it has been shown to have potent anti-cancer activity. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5/c1-29-20-11-16(25(27)28)5-7-18(20)19-8-6-17(30-19)9-13(12-23)21(26)24-15-4-2-3-14(22)10-15/h2-11H,1H3,(H,24,26)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQJDNVGJAYNGS-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{2-[4-(2-isoxazolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}piperidine](/img/structure/B6090876.png)
![N'-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]-2-pyridinecarbohydrazide](/img/structure/B6090882.png)
![ethyl {3-[(2-hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6090885.png)
![1-(4-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6090899.png)
![2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6090907.png)

![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6090916.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6090920.png)

![methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)

![2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6090949.png)
